Neuraminidase-IN-9
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Overview
Description
Neuraminidase-IN-9 is a compound that functions as a neuraminidase inhibitor. Neuraminidase is an enzyme found on the surface of influenza viruses, which facilitates the release of new viral particles from infected cells. By inhibiting this enzyme, this compound can potentially prevent the spread of the influenza virus within the host organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neuraminidase-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The general procedure includes:
Formation of the core structure: This step involves the construction of the core scaffold of the compound through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity. This may involve reactions such as alkylation, acylation, and halogenation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Neuraminidase-IN-9 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Neuraminidase-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting viral replication and its potential as an antiviral agent.
Medicine: Explored for its therapeutic potential in treating influenza and other viral infections.
Industry: Utilized in the development of antiviral drugs and diagnostic assays
Mechanism of Action
Neuraminidase-IN-9 exerts its effects by binding to the active site of the neuraminidase enzyme, thereby blocking its catalytic activity. This prevents the cleavage of sialic acid residues on the surface of host cells, which is essential for the release of new viral particles. As a result, the spread of the virus is inhibited, reducing the severity and duration of the infection .
Comparison with Similar Compounds
Similar Compounds
Oseltamivir: Another neuraminidase inhibitor used to treat influenza.
Zanamivir: A neuraminidase inhibitor with a similar mechanism of action.
Peramivir: An intravenous neuraminidase inhibitor used in severe cases of influenza
Uniqueness of Neuraminidase-IN-9
This compound is unique in its specific binding affinity and inhibitory potency against neuraminidase. It has shown promising results in preclinical studies, demonstrating higher efficacy and lower resistance compared to other neuraminidase inhibitors .
Properties
Molecular Formula |
C24H33BrN6O3 |
---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
(3R,4R,5S)-4-acetamido-5-amino-N-[[1-[(4-bromophenyl)methyl]triazol-4-yl]methyl]-3-pentan-3-yloxycyclohexene-1-carboxamide |
InChI |
InChI=1S/C24H33BrN6O3/c1-4-20(5-2)34-22-11-17(10-21(26)23(22)28-15(3)32)24(33)27-12-19-14-31(30-29-19)13-16-6-8-18(25)9-7-16/h6-9,11,14,20-23H,4-5,10,12-13,26H2,1-3H3,(H,27,33)(H,28,32)/t21-,22+,23+/m0/s1 |
InChI Key |
TXRLPQZHHXZMTH-YTFSRNRJSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)NCC2=CN(N=N2)CC3=CC=C(C=C3)Br |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)NCC2=CN(N=N2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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